An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methoxybenzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methoxybenzene for Researchers and Drug Development Professionals
Introduction
1-(3-Chloropropyl)-4-methoxybenzene, a key bifunctional organic molecule, serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a reactive chloropropyl chain appended to a methoxy-activated benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and applications, particularly within the realm of pharmaceutical development. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug discovery, offering both foundational knowledge and practical insights into the effective utilization of this important chemical intermediate.
Core Identification and Properties
CAS Number: 59623-12-0[1]
Molecular Formula: C₁₀H₁₃ClO
Molecular Weight: 184.66 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 1-(3-Chloropropyl)-4-methoxybenzene.
Physicochemical Properties
A comprehensive table of the physical and chemical properties of 1-(3-Chloropropyl)-4-methoxybenzene is provided below. It is important to note that while some data is directly reported for this compound, other values are estimated based on structurally similar compounds, such as its bromo-analog, 1-(3-bromopropyl)-4-methoxybenzene.
| Property | Value | Source/Notes |
| CAS Number | 59623-12-0 | [1] |
| Molecular Formula | C₁₀H₁₃ClO | [1] |
| Molecular Weight | 184.66 g/mol | [1] |
| Boiling Point | Estimated ~268 °C at 760 mmHg | Based on data for 1-(3-chloropropyl)-3-methoxybenzene[2][3] |
| Density | Estimated ~1.060 g/cm³ | Based on data for 1-(3-chloropropyl)-3-methoxybenzene[2][3] |
| Melting Point | Not available | |
| Solubility | Practically insoluble in water. Soluble in many common organic solvents such as ethanol, diethyl ether, and tetrahydrofuran. | [4][5] |
| SMILES | COC1=CC=C(CCCCl)C=C1 | [1] |
| InChI | InChI=1S/C10H13ClO/c1-12-10-5-2-9(3-4-8-11)6-7-10/h2,5-7H,3-4,8H2,1H3 |
Synthesis of 1-(3-Chloropropyl)-4-methoxybenzene
The synthesis of 1-(3-Chloropropyl)-4-methoxybenzene can be effectively achieved through the chlorination of 3-(4-methoxyphenyl)propan-1-ol using thionyl chloride. This method is favored for its high yield and the straightforward purification of the final product.
Experimental Protocol: Synthesis from 3-(4-methoxyphenyl)propan-1-ol
Objective: To synthesize 1-(3-Chloropropyl)-4-methoxybenzene from 3-(4-methoxyphenyl)propan-1-ol.
Reaction Principle: The hydroxyl group of the alcohol undergoes nucleophilic substitution by a chloride ion, facilitated by thionyl chloride. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride.
Materials:
-
3-(4-methoxyphenyl)propan-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 1-(3-Chloropropyl)-4-methoxybenzene can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of 1-(3-Chloropropyl)-4-methoxybenzene.
Reactivity and Chemical Transformations
The chemical reactivity of 1-(3-Chloropropyl)-4-methoxybenzene is primarily dictated by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilic character of the methoxy-activated aromatic ring.
Nucleophilic Substitution Reactions
The chloropropyl group is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups.
Caption: Common nucleophilic substitution reactions.
-
Finkelstein Reaction: Treatment with sodium iodide in acetone readily converts the chloride to the more reactive 1-(3-iodopropyl)-4-methoxybenzene, a valuable intermediate for subsequent coupling reactions.[6]
-
Cyanation: Reaction with sodium cyanide in a polar aprotic solvent like DMSO yields 4-(4-methoxyphenyl)butanenitrile. This nitrile can be further hydrolyzed to the corresponding carboxylic acid or reduced to the amine.[7][8]
-
Amination: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding substituted propylamines.
Grignard Reagent Formation
The reaction of 1-(3-Chloropropyl)-4-methoxybenzene with magnesium metal in an ethereal solvent like THF can be complex. While the formation of the Grignard reagent, (3-(4-methoxyphenyl)propyl)magnesium chloride, is possible, intramolecular reactions can also occur. Careful control of reaction conditions is crucial to favor the desired intermolecular Grignard formation.
Applications in Drug Discovery and Development
1-(3-Chloropropyl)-4-methoxybenzene and its derivatives are important precursors in the synthesis of various pharmaceutical agents. The methoxyphenyl moiety is a common structural motif in many bioactive molecules, and the propyl linker allows for the introduction of diverse pharmacophores.
-
Fedotozine Analogs: Fedotozine is a kappa-opioid receptor agonist. The 1-(3-propyl)-4-methoxybenzene core can be utilized in the synthesis of Fedotozine analogs, where modifications to the terminal functional group of the propyl chain can modulate receptor affinity and selectivity.
-
Fenofibrate Analogs: Fenofibrate is a drug used to lower cholesterol and triglycerides. The 4-methoxyphenyl group is a key component of fenofibric acid, the active metabolite. 1-(3-Chloropropyl)-4-methoxybenzene can be used to synthesize analogs of fenofibrate with modified linker regions to explore structure-activity relationships.[9][10][11]
-
Scaffold for GPCR Ligands: The substituted phenylpropane scaffold is prevalent in ligands targeting G-protein coupled receptors (GPCRs). The methoxy group can influence pharmacokinetic properties, while the functionalized propyl chain can be tailored to interact with specific receptor binding pockets.[12]
Analytical Characterization
The identity and purity of 1-(3-Chloropropyl)-4-methoxybenzene are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.1 ppm), and the propyl chain protons (triplets and a multiplet, ~2.0-3.6 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (in the range of 114-158 ppm), and the propyl chain carbons (~30-45 ppm).[13][14] |
| FTIR | Characteristic C-O stretching of the ether (~1250 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and alkyl chain (~2850-2960 cm⁻¹), and C-Cl stretching (~650-750 cm⁻¹).[15][16][17][18] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak due to the ³⁷Cl isotope. |
Safety, Handling, and Storage
1-(3-Chloropropyl)-4-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[20]
Conclusion
1-(3-Chloropropyl)-4-methoxybenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity allows for a wide range of chemical modifications, making it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
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